molecular formula C50H77NO12 B12373947 mTORC1-IN-1

mTORC1-IN-1

Katalognummer: B12373947
Molekulargewicht: 884.1 g/mol
InChI-Schlüssel: BZEWPSHVOVQZJJ-SJSLZPCOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

mTORC1-IN-1 (compound T1) is a rapamycin homologue (rapalog) and a selective inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1), a critical regulator of cell growth, metabolism, and autophagy. This compound exerts its inhibitory effects by binding to the FKBP12-FRB complex, achieving a docking score of −11.6 kcal/mol, which highlights its strong binding affinity . mTORC1-IN-1 has been implicated in preclinical studies targeting diseases such as cancer, where dysregulated mTORC1 signaling drives tumor progression. Its selectivity for mTORC1 over mTORC2 reduces off-target effects, making it a valuable tool for dissecting mTORC1-specific pathways .

Eigenschaften

Molekularformel

C50H77NO12

Molekulargewicht

884.1 g/mol

IUPAC-Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19,30-tetrahydroxy-12-[(2R)-1-[4-(2-hydroxypropan-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,35-pentamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C50H77NO12/c1-30-15-11-9-10-12-16-38(52)28-39-23-18-35(6)50(61,63-39)46(57)47(58)51-24-14-13-17-40(51)48(59)62-42(32(3)27-36-19-21-37(22-20-36)49(7,8)60)29-41(53)31(2)26-34(5)44(55)45(56)43(54)33(4)25-30/h9-12,15-16,26,30-33,35-40,42,44-45,52,55-56,60-61H,13-14,17-25,27-29H2,1-8H3/b10-9+,15-11+,16-12+,34-26+/t30-,31-,32-,33-,35-,36?,37?,38-,39+,40+,42+,44-,45+,50-/m1/s1

InChI-Schlüssel

BZEWPSHVOVQZJJ-SJSLZPCOSA-N

Isomerische SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)CC4CCC(CC4)C(C)(C)O)C)/C)O)O)C)C)O

Kanonische SMILES

CC1CCC2CC(C=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(CC4)C(C)(C)O)C)C)O)O)C)C)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of mTORC1-IN-1 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents, catalysts, and purification techniques such as chromatography .

Industrial Production Methods

Industrial production of mTORC1-IN-1 typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the optimization of reaction conditions to maximize yield and purity, followed by purification and formulation for research or therapeutic use .

Analyse Chemischer Reaktionen

Types of Reactions

mTORC1-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Wirkmechanismus

mTORC1-IN-1 exerts its effects by inhibiting the kinase activity of mTORC1. This inhibition disrupts the downstream signaling pathways involved in protein synthesis, lipid metabolism, and autophagy. The compound specifically targets the mTORC1 complex, preventing its activation by upstream signals such as amino acids and growth factors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares mTORC1-IN-1 with structurally or functionally related mTOR inhibitors, focusing on selectivity, binding mechanisms, and therapeutic applications.

Rapamycin (Sirolimus)

  • Mechanism: Rapamycin, the prototypical rapalog, binds FKBP12 to inhibit mTORC1 indirectly.
  • However, chronic use can indirectly impair mTORC2 signaling in some cell types, reducing its specificity compared to mTORC1-IN-1 .
  • Applications: Primarily used as an immunosuppressant and in cancer therapy. mTORC1-IN-1’s higher binding affinity (−11.6 kcal/mol vs. rapamycin’s −9.8 kcal/mol in silico models) suggests enhanced potency in mTORC1-dominated pathologies .

Everolimus (RAD001)

  • Mechanism: A rapalog derivative with improved pharmacokinetics. Like mTORC1-IN-1, it targets the FKBP12-FRB complex but shows broader immunosuppressive effects.
  • Selectivity : Similar to rapamycin, Everolimus lacks mTORC1-IN-1’s precise mTORC1 selectivity, leading to overlapping mTORC2 inhibition in certain contexts .
  • Therapeutic Use: Approved for renal cell carcinoma and neuroendocrine tumors. mTORC1-IN-1’s research-focused profile contrasts with Everolimus’ clinical ubiquity.

AZD8055

  • Mechanism : A dual mTORC1/mTORC2 inhibitor that targets the ATP-binding site of mTOR, unlike the FKBP12-dependent mechanism of mTORC1-IN-1 .
  • Selectivity : Broad inhibition limits its use in studying mTORC1-specific pathways. mTORC1-IN-1’s selectivity makes it preferable for pathway-specific research.
  • Applications : Used in studies requiring complete mTOR pathway blockade, whereas mTORC1-IN-1 is ideal for isolating mTORC1 effects.

Data Table: Key Properties of mTORC1-IN-1 and Comparators

Compound Target Specificity Binding Mechanism Docking Score (kcal/mol) Primary Applications
mTORC1-IN-1 mTORC1-selective FKBP12-FRB interface −11.6 Cancer research, autophagy
Rapamycin mTORC1 (indirect) FKBP12-mediated inhibition −9.8 (estimated) Immunosuppression, cancer
Everolimus mTORC1/mTORC2 FKBP12-FRB binding −10.2 (estimated) Oncology, transplantation
AZD8055 mTORC1/mTORC2 ATP-competitive inhibition N/A Broad mTOR pathway studies

Research Findings and Implications

  • Superior Selectivity : mTORC1-IN-1’s FKBP12-FRB binding mode avoids mTORC2 interference, enabling precise study of mTORC1-driven processes like cap-dependent translation and lysosomal biogenesis .
  • Therapeutic Potential: Preclinical models suggest mTORC1-IN-1 could overcome resistance seen with rapalogs in tumors with hyperactive PI3K/AKT signaling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.